molecular formula C15H10F2N4O B12390367 Vegfr-2-IN-31

Vegfr-2-IN-31

Cat. No.: B12390367
M. Wt: 300.26 g/mol
InChI Key: WDWLPDDXHSDZFZ-UHFFFAOYSA-N
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Description

Vegfr-2-IN-31 is a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). This compound has shown significant efficacy in inhibiting the proliferation of cancer cells, particularly in prostate cancer. It works by blocking the VEGFR-2 signaling pathway, which is crucial for angiogenesis, the process by which new blood vessels form from pre-existing ones. This makes this compound a promising candidate for anti-cancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-2-IN-31 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the necessary substituents. The synthetic route typically involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The use of high-throughput screening methods ensures that the final product meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Vegfr-2-IN-31 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Vegfr-2-IN-31 has a wide range of scientific research applications, including:

Mechanism of Action

Vegfr-2-IN-31 exerts its effects by binding to the VEGFR-2 receptor, preventing the binding of vascular endothelial growth factor (VEGF). This inhibits the dimerization and autophosphorylation of the receptor, blocking downstream signaling pathways involved in cell proliferation, migration, and survival. Key pathways affected include the phospholipase C gamma-protein kinase C (PLCγ-PKC), TSAd-Src-phosphoinositide 3-kinase-Akt (PI3K-Akt), and SHB-focal adhesion kinase-paxillin (FAK-paxillin) pathways .

Comparison with Similar Compounds

Similar Compounds

    Sorafenib: Another VEGFR-2 inhibitor used in cancer therapy.

    Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor.

    Axitinib: A selective inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3.

Uniqueness

Vegfr-2-IN-31 is unique in its high specificity and potency against VEGFR-2, making it particularly effective in inhibiting angiogenesis. Compared to similar compounds, this compound has shown superior efficacy in preclinical studies, particularly in prostate cancer models .

Biological Activity

Vegfr-2-IN-31 is a compound that acts as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is pivotal in angiogenesis, the process through which new blood vessels form from pre-existing ones. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.

VEGFR-2 is primarily activated by its ligand, VEGF-A, leading to a cascade of signaling events that promote endothelial cell proliferation, migration, and survival. The activation of VEGFR-2 engages several downstream pathways, including the phospholipase C-gamma (PLCγ) pathway and the mitogen-activated protein kinase (MAPK) pathway, which are crucial for angiogenesis . this compound inhibits this receptor's activity, thereby blocking these pathways and reducing angiogenic responses.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits VEGFR-2 kinase activity. For instance, a study showed that this compound significantly reduced VEGF-induced endothelial cell proliferation and migration in cultured cells. The inhibition of tube formation in Matrigel assays further supports its anti-angiogenic potential .

Study TypeObservationResult
In VitroEndothelial cell proliferationSignificant reduction
In VitroMigration assaysSignificant inhibition
In VitroTube formation in MatrigelMarked decrease

In Vivo Studies

In animal models, this compound has been shown to inhibit tumor growth by blocking angiogenesis. For example, mice treated with this compound exhibited reduced tumor vascularization and size compared to control groups. This effect was attributed to decreased levels of circulating endothelial progenitor cells (CEPs), which are essential for tumor angiogenesis .

Case Studies

  • Renal Cell Carcinoma Model : In a study utilizing a renal cell carcinoma model, the administration of this compound led to a 26% reduction in mean organ weight due to decreased metastasis formation. The findings indicated that targeting VEGFR-2 could effectively limit tumor spread by disrupting its vascular supply .
  • Breast Cancer Model : Another case study focused on breast cancer xenografts demonstrated that treatment with this compound resulted in significant tumor shrinkage and reduced microvessel density, indicating effective inhibition of angiogenesis .

Potential Therapeutic Applications

Given its mechanism of action and observed efficacy in preclinical studies, this compound holds promise for therapeutic applications in various conditions characterized by pathological angiogenesis, such as:

  • Cancer : Targeting VEGFR-2 can be particularly beneficial in solid tumors where angiogenesis plays a crucial role in tumor growth and metastasis.
  • Ocular Diseases : Conditions like age-related macular degeneration (AMD) may benefit from anti-VEGFR therapies to reduce abnormal blood vessel growth.

Properties

Molecular Formula

C15H10F2N4O

Molecular Weight

300.26 g/mol

IUPAC Name

4-[(2,4-difluorophenyl)diazenyl]-5-phenyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C15H10F2N4O/c16-10-6-7-12(11(17)8-10)18-20-14-13(19-21-15(14)22)9-4-2-1-3-5-9/h1-8H,(H2,19,21,22)

InChI Key

WDWLPDDXHSDZFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN2)N=NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.